molecular formula C10H11BrN2O3S B2478069 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 922133-88-8

1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2478069
CAS No.: 922133-88-8
M. Wt: 319.17
InChI Key: SIJDTWWMVZVOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound that features a bromine atom, a quinoline derivative, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of bromine in acetic acid or chloroform as solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in acetic acid or chloroform.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while cyclization can produce fused heterocyclic compounds .

Scientific Research Applications

1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
  • N-(2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
  • 1-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the methanesulfonamide group differentiates it from other quinoline derivatives .

Properties

IUPAC Name

1-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3S/c11-6-17(15,16)13-8-2-3-9-7(5-8)1-4-10(14)12-9/h2-3,5,13H,1,4,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJDTWWMVZVOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.